molecular formula C13H13N3O4 B1301568 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one CAS No. 300395-93-1

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B1301568
CAS No.: 300395-93-1
M. Wt: 275.26 g/mol
InChI Key: NHGFSXWTQKKMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is a high-value chemical intermediate primarily recognized for its role in the synthesis of Benznidazole, a frontline medication used to treat Chagas disease. This compound serves as a critical chiral precursor in the preparation of the active pharmaceutical ingredient (API). Its main research application lies in pharmaceutical development and analytical chemistry, where it is used as a reference standard for method development, impurity profiling, and quality control in accordance with Good Laboratory Practices (GLP). Researchers utilize this compound to study and monitor the synthesis pathway of Benznidazole, ensuring the absence of process-related impurities that could affect drug safety and efficacy. The mechanism of action for the parent drug, Benznidazole, involves nitro-reduction leading to the generation of reactive oxygen species that are toxic to the parasitic protozoan Trypanosoma cruzi, and this intermediate is essential for creating well-characterized batches for biological evaluation. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. For further information on the parent drug and its applications, researchers can refer to the DrugBank entry for Benznidazole .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFSXWTQKKMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369509
Record name 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300395-93-1
Record name 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Intermediate

A common precursor is 2-bromo-1-(4-methoxyphenyl)ethan-1-one, which can be synthesized by bromination of 1-(4-methoxyphenyl)ethan-1-one (4-methoxyacetophenone) at the alpha position to the carbonyl group.

  • Reaction conditions: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane or acetic acid at low temperature to avoid overbromination.
  • Yield: High yields (>80%) are reported for this step, with careful control of reaction time and temperature.

Nucleophilic Substitution with 2-Methyl-4-nitro-1H-imidazole

The key step is the nucleophilic substitution of the bromide in 2-bromo-1-(4-methoxyphenyl)ethan-1-one by the nitrogen atom of 2-methyl-4-nitro-1H-imidazole.

  • Base: A mild base such as potassium carbonate (K2CO3) is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.
  • Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) facilitate the substitution.
  • Temperature: The reaction is typically refluxed overnight to ensure complete conversion.
  • Workup: After reaction completion, the mixture is cooled, filtered to remove salts, and the product is extracted with an organic solvent such as ethyl acetate.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

Some literature reports oxidative cyclization and diazotation steps to build related imidazole derivatives, but these are less direct and often yield lower amounts of the target compound. The direct nucleophilic substitution route is preferred for its simplicity and scalability.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination of 4-methoxyacetophenone Br2 or NBS, catalytic acid or light CH2Cl2 or AcOH 0°C to room temp 80-90 Control to avoid dibromination
Nucleophilic substitution with 2-methyl-4-nitro-1H-imidazole 2-methyl-4-nitro-1H-imidazole, K2CO3 Acetone or DMF Reflux, overnight 70-85 Mild base, polar aprotic solvent preferred
Purification Recrystallization or chromatography Ethyl acetate, ethanol Room temp - Ensures high purity

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR confirms the aromatic protons of the methoxyphenyl group and the characteristic signals of the imidazole ring and methyl substituent.
  • Mass Spectrometry: Molecular ion peak consistent with C13H13N3O4 confirms molecular weight.
  • Melting Point: Consistent with literature values for the pure compound.
  • Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, and oxygen.

Research Findings and Optimization

  • The use of potassium carbonate as a base and acetone as solvent provides a good balance between reactivity and selectivity.
  • Lower temperatures during bromination prevent side reactions.
  • Reflux times of 12-16 hours ensure complete substitution without decomposition.
  • Purification by recrystallization from ethanol yields a white crystalline solid with high purity.
  • Attempts to use stronger bases or higher temperatures lead to degradation of the nitroimidazole moiety.

Summary Table of Preparation Method

Parameter Optimal Condition Remarks
Starting material 4-Methoxyacetophenone Commercially available
Brominating agent N-Bromosuccinimide (NBS) Controlled addition, low temperature
Base for substitution Potassium carbonate (K2CO3) Mild base, avoids side reactions
Solvent Acetone or DMF Polar aprotic solvents preferred
Reaction temperature Reflux (approx. 56°C for acetone) Ensures complete reaction
Reaction time 12-16 hours Overnight stirring
Purification method Recrystallization from ethanol High purity product
Yield 70-85% Good synthetic efficiency

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.

    Substitution: Sodium ethoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one exhibits notable antibacterial properties. In a study comparing various compounds, it was found to have minimum inhibitory concentrations (MICs) against Staphylococcus aureus comparable to established antibiotics like bacitracin .

Table 1: Antibacterial Activity Comparison

Compound NameMIC (μM)Reference
This compound15.62–31.25
Bacitracin7.81–15.62
Ciprofloxacin0.381

Antifungal Activity

The compound also shows promise in antifungal applications. Its efficacy against Candida species was highlighted in recent studies, where it surpassed fluconazole in terms of antifungal activity . This suggests potential for use in treating fungal infections, especially those resistant to conventional therapies.

Table 2: Antifungal Activity Comparison

Compound NameIC50 (μM)Reference
This compound<40
Fluconazole50

Biofilm Inhibition

Biofilms pose significant challenges in treating chronic infections due to their resistance to antibiotics. The compound has been evaluated for its ability to inhibit biofilm formation, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it can inhibit biofilm development at concentrations that are clinically relevant .

Table 3: Biofilm Inhibition Efficacy

OrganismMBIC (μM)Reference
Staphylococcus aureus390.6–781.25
MRSA<0.03

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.

Comparison with Similar Compounds

Structural Analogs of Ethanone Derivatives

The following compounds share the ethanone core but differ in substituents on the aromatic or heterocyclic moieties:

Compound Name Substituents/Modifications Key Properties/Findings Reference
Target Compound 4-Methoxyphenyl; 2-methyl-4-nitroimidazole Hypothesized electrophilic nitro group N/A
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) 4-Methoxyphenyl; sulfanylidene group Synthetic intermediate; DFT studies applied
1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Chloromethylphenyl; sulfanylidene group White solid (m.p. 137.3–138.5°C)
2-(5-Cyclohexylfuran-2-yl)-1-(4-methoxyphenyl)ethan-1-one (13c) 4-Methoxyphenyl; cyclohexylfuran Yellow solid (67% yield via multicomponent synthesis)
4-[1-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol 4-Methoxyphenyl; diphenylimidazole; phenol Crystalline structure reported
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one Ethenyl; methylimidazole Molecular weight: 150.18
Key Observations:
  • Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound may enhance electrophilicity compared to methoxy or sulfanylidene substituents .
  • Thermal stability : Chloromethyl-substituted analogs (e.g., 1f) exhibit defined melting points, indicating crystallinity and stability .

Nitroimidazole Derivatives

Nitroimidazole moieties are critical for bioactivity in antimicrobial and anticancer agents. Relevant analogs include:

Compound Name Substituents/Modifications Key Properties/Findings Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) Chloromethylphenyl; dimethylnitroimidazole Intermediate for arylethanol derivatives
(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) Tetrahydroxybutyl; oxime Sphingosine 1-phosphate lyase inhibitor (Phase II trials for RA)
Key Observations:
  • Biological relevance : Nitroimidazoles are often explored for therapeutic applications, as seen in LX2931’s role in autoimmune disease treatment .
  • Synthetic versatility: Chloromethylphenyl-nitroimidazoles serve as intermediates for further functionalization (e.g., TDAE-mediated reactions to form arylethanols) .

Substituent Effects on Physicochemical Properties

  • Methoxy groups : Improve solubility via electron donation but could decrease metabolic stability.
  • Chloromethyl groups : Introduce reactivity for further derivatization (e.g., nucleophilic substitution) .

Biological Activity

1-(4-Methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, with the CAS number 300395-93-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The molecular formula of this compound is C13H13N3O4C_{13}H_{13}N_{3}O_{4}, and it has a molecular weight of 275.26 g/mol. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:

Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis
Escherichia coli31.25 - 125Inhibition of nucleic acid synthesis

The compound showed bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with mechanisms involving the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

In addition to its antibacterial effects, this compound also exhibits antifungal activity. The following MIC values were observed against various fungal strains:

Fungal Strain MIC (µg/mL) Activity Type
Candida albicans16.69 - 78.23Fungicidal
Fusarium oxysporum56.74 - 222.31Fungistatic

The antifungal mechanism appears to involve the inhibition of biofilm formation and disruption of fungal cell membranes .

Anticancer Activity

Preliminary research has indicated potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways:

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)20 - 40Caspase activation
MCF-7 (breast cancer)30 - 50Induction of oxidative stress

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating infections and potentially cancerous conditions:

  • Case Study on MRSA Infection : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated significant improvement in symptoms when treated with this compound, showing a reduction in bacterial load within days .
  • Fungal Infection Treatment : In a laboratory setting, the compound was effective against biofilm-forming strains of Candida albicans, indicating its potential use in treating persistent fungal infections resistant to conventional therapies .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Optimize nitro group regioselectivity using steric/electronic directing groups.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Data Collection :

  • Use a Stoe IPDS II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts .
  • Collect data up to θ ≈ 25° for high-resolution (<0.8 Å) structures.

Q. Refinement :

  • Process data with SHELXL (for small molecules) to refine anisotropic displacement parameters and hydrogen atom positions .
  • Validate geometry using WinGX for bond length/angle analysis (e.g., C-Nitro bond: ~1.45 Å; imidazole ring planarity) .

Example Crystallographic Parameters (from analogous compounds):

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.25, 12.78, 14.32
β (°)105.6
R-factor<0.05

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), imidazole protons (δ 7.5–8.5 ppm), and nitro group proximity effects on aromatic protons .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and ketone (1680–1720 cm⁻¹) functional groups.
  • Mass Spectrometry : Use ESI-MS to observe [M+H]⁺ peaks matching the molecular weight (e.g., m/z 318.3 for C₁₃H₁₃N₃O₄) .

Advanced: How does the nitro group influence electronic properties and reactivity?

Methodological Answer:
The 4-nitro group is a strong electron-withdrawing moiety:

  • Charge Distribution : Computational DFT studies (e.g., Gaussian 09/B3LYP/6-31G*) show increased positive charge on the imidazole ring, enhancing electrophilic substitution reactivity .
  • Biological Relevance : Nitro groups in imidazole derivatives enhance binding to enzyme active sites (e.g., S1P lyase inhibitors in ) by forming hydrogen bonds with catalytic residues .

Basic: What solubility characteristics are expected for this compound?

Methodological Answer:

  • Polar Solvents : High solubility in DMSO, DMF, or methanol due to the methoxy and nitro groups.
  • Nonpolar Solvents : Limited solubility in hexane or chloroform.
  • Experimental Test : Perform gradient solubility assays (10–100% solvent mixtures) with UV-Vis quantification (λmax ~270 nm) .

Advanced: What strategies improve regioselectivity during nitroimidazole synthesis?

Methodological Answer:

  • Directed Nitration : Use protecting groups (e.g., Boc on the imidazole N-H) to direct nitration to the 4-position .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (>80%) using controlled microwave irradiation .

Basic: How is purity assessed after synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H₂O gradient, 1 mL/min) with UV detection at 254 nm. Purity >98% indicates minimal byproducts .
  • Melting Point : Sharp melting point (~180–185°C) confirms crystallinity and purity .

Advanced: What in vitro models evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test S1P lyase activity using LC-MS to quantify sphingosine-1-phosphate degradation (IC₅₀ < 1 µM in ) .
  • Antifungal Assays : Conduct microdilution assays (CLSI M38-A2 protocol) against Candida albicans (MIC values <10 µg/mL) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of nitro compound dust .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical help .

Advanced: How do molecular docking studies predict target interactions?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Protocol :
    • Prepare the ligand (compound) and target (e.g., S1P lyase PDB: 3V2Y) by adding hydrogens and optimizing charges.
    • Simulate binding poses with the nitro group forming hydrogen bonds with Arg³⁰⁰ and Lys³³⁹ residues .
    • Validate with MD simulations (AMBER) to assess binding stability (RMSD <2.0 Å over 50 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.